N-(4-chlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carbothioamide
Description
N-(4-chlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carbothioamide is a pyrazole derivative characterized by a carbothioamide functional group at the 1-position, a 4-chlorophenyl substituent at the N-position, a dimethylamino group at the 3-position, and a phenyl group at the 4-position. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and receptor antagonism properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(dimethylamino)-4-phenylpyrazole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4S/c1-22(2)17-16(13-6-4-3-5-7-13)12-23(21-17)18(24)20-15-10-8-14(19)9-11-15/h3-12H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUQWKDGAPUCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carbothioamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H17ClN4OS
- Molecular Weight : 340.81 g/mol
- CAS Number : 321538-49-2
The compound features a pyrazole ring, which is known for its versatility in biological applications due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. Studies suggest that modifications to the pyrazole structure can enhance these properties, making them promising candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. In vitro studies demonstrated that it can inhibit key inflammatory mediators like TNF-α and IL-6. For example, a series of pyrazole derivatives were found to significantly reduce these markers in cell culture assays, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Potential
This compound has also been studied for its anticancer properties. Research shows that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The exact mechanisms involve the modulation of signaling pathways related to cell proliferation and survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Receptor Modulation : It has been suggested that the compound could bind to various receptors involved in pain perception and inflammatory responses, leading to decreased activity in these pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Antimicrobial Activity
Compounds with 4-chlorophenyl groups, such as 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains, comparable to streptomycin .
Receptor Antagonism
Pyrazole-3-carboxamide derivatives (e.g., the compound in ) show nanomolar affinity for cannabinoid CB1 receptors (IC₅₀: 0.139 nM), attributed to the 4-chlorophenyl and dichlorophenyl substituents . The carbothioamide group in the target compound may alter binding kinetics due to its larger atomic radius and polarizability compared to carboxamides.
Physicochemical Properties
Table 2: Physical Property Comparison
| Compound Type | Melting Point (°C) | Substituent Influence |
|---|---|---|
| Pyrazole-4-carboxamide (4b) | 178 | Methylphenyl reduces crystallinity |
| Pyrazole-4-carboxamide (4a) | 247 | Unsubstituted phenyl enhances rigidity |
| Target Compound | Not reported | Dimethylamino may lower melting point |
The absence of melting point data for the target compound precludes direct comparison, but substituents like dimethylamino (electron-donating) and 4-ClPh (electron-withdrawing) likely influence its crystallinity and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
